molecular formula C7H12ClF2NO B8049982 3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride

Cat. No.: B8049982
M. Wt: 199.62 g/mol
InChI Key: PLOMVROJSUUHDE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound, 3,3-difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride , reflects its bicyclic framework and substituent positions. The spiro[3.5]nonane core consists of a three-membered ring fused to a five-membered ring via a single atom (spiro junction). The numbering begins at the nitrogen atom in the 1-azaspiro system, with fluorine substituents at both C3 positions and an oxygen atom in the seven-membered oxa ring.

The molecular formula, C₇H₁₂ClF₂NO , corresponds to a molecular weight of 200.63 g/mol . Key features include:

  • Spirocyclic backbone : Two fused rings (three- and five-membered) sharing one atom.
  • Heteroatoms : Nitrogen (amine) in the smaller ring and oxygen (ether) in the larger ring.
  • Substituents : Two fluorine atoms at C3 and a hydrochloride counterion.

Crystallographic Characterization of Spirocyclic Framework

While X-ray crystallographic data for this compound remains unreported in the literature, structural analogs provide insights. For example, 6-oxa-1-azaspiro[3.5]nonane (CAS 1214875-46-3) exhibits a bond angle of 94.5° at the spiro junction, with the smaller ring adopting an envelope conformation to relieve strain. The introduction of fluorine atoms at C3 is expected to distort bond angles further due to their electronegativity, potentially increasing ring puckering.

Conformational Analysis Through X-ray Diffraction Studies

Conformational preferences in azaspiro compounds are influenced by steric and electronic factors. In 2-oxa-6-azaspiro[3.5]nonane (CAS 1046153-20-1), the five-membered ring favors a twisted conformation, while the three-membered ring remains planar. For this compound:

  • Fluorine substituents : Induce torsional strain, likely favoring a chair-like conformation in the oxa ring to minimize 1,3-diaxial interactions.
  • Hydrochloride salt : Ionic interactions between the protonated amine and chloride ion may stabilize specific conformers in the solid state.

Comparative Structural Features of Azaspiro[3.5]nonane Derivatives

The structural diversity of azaspiro[3.5]nonane derivatives is illustrated below:

Compound Name Molecular Formula Substituents Key Features
3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane HCl C₇H₁₂ClF₂NO -F (C3), -O- (C7), HCl High electronegativity, spiro strain relief
6-Oxa-1-azaspiro[3.5]nonane C₇H₁₃NO -O- (C6) Minimal steric hindrance, flexible backbone
2-Amino-7-methyl-7-azaspiro[3.5]nonane C₉H₁₈N₂ -NH₂ (C2), -CH₃ (N7) Basic amine, enhanced solubility
7,7-Difluoro-1-azaspiro[3.5]nonane HCl C₇H₁₂ClF₂N -F (C7), HCl Fluorine at bridgehead, increased rigidity

Key observations :

  • Fluorine placement : 3,3-Difluoro substitution (vs. 7,7-difluoro) reduces steric clash with the oxa ring but increases dipole moments.
  • Oxygen vs. nitrogen positioning : The 7-oxa group (vs. 6-oxa) elongates the larger ring, altering hydrogen-bonding capacity.
  • Salt forms : Hydrochloride salts improve crystallinity compared to free bases, facilitating purification.

Properties

IUPAC Name

3,3-difluoro-7-oxa-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-10-6(7)1-3-11-4-2-6;/h10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOMVROJSUUHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(CN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity for commercial use.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated alcohols. Substitution reactions can result in the formation of various substituted spirocyclic compounds.

Scientific Research Applications

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The spiro[3.5]nonane scaffold is versatile, with modifications in heteroatom placement and substituents significantly altering properties. Below is a comparative analysis:

Impact of Fluorination

The 3,3-difluoro substitution in the target compound distinguishes it from non-fluorinated analogs:

  • Metabolic Stability : Fluorination often reduces susceptibility to oxidative metabolism, improving pharmacokinetic profiles in drug candidates .
  • Lipophilicity : Fluorine atoms may increase logP values, favoring blood-brain barrier penetration in neurological targets .

Heteroatom Positioning and Bioactivity

  • 7-Oxa-1-aza vs. 7-Oxa-2-aza: The position of nitrogen affects basicity and hydrogen-bonding capacity. For example, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1417633-09-0) has a pKa closer to aliphatic amines (~10), while 1-aza derivatives may exhibit altered reactivity .
  • Diaza Derivatives: Compounds like 2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1588441-26-2) show affinity for sigma receptors, highlighting the role of nitrogen count in target engagement .

Biological Activity

3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride is a synthetic compound belonging to the class of spirocyclic amines, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a spirocyclic framework that includes a nitrogen atom and an ether oxygen. Its molecular formula is C8H14ClF2NC_8H_{14}ClF_2N with a molecular weight of 197.65 g/mol. The presence of fluorine atoms may enhance its biological activity through increased lipophilicity and altered binding interactions with biological targets.

Research indicates that derivatives of 7-aza-spiro compounds can act as agonists for various G protein-coupled receptors (GPCRs), particularly GPR119, which is implicated in glucose metabolism and insulin secretion. The compound has shown promise in modulating metabolic pathways, potentially offering benefits for conditions such as diabetes.

Pharmacological Effects

  • GPR119 Agonism : Studies have demonstrated that compounds structurally related to this compound can activate GPR119, leading to enhanced insulin secretion and improved glycemic control in diabetic models .
  • Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound exhibits selective toxicity against certain cancer cell lines, indicating potential for development as an anticancer agent.

Case Studies

  • Diabetes Management : In a study involving diabetic Sprague-Dawley rats, the compound was shown to significantly lower blood glucose levels compared to controls, suggesting its utility in managing hyperglycemia .
  • Cancer Cell Lines : Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
GPR119 AgonismEnhanced insulin secretion
CytotoxicitySelective toxicity in cancer cells
Blood Glucose LevelsSignificant reduction in diabetic rats
Apoptosis InductionInduced in cancer cell lines

Q & A

Q. Basic

  • IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1200 cm1^{-1}).
  • 13C^{13}\text{C} NMR : Detects quaternary carbons in the spiro system.
  • LC-MS : Monitors reaction progress and identifies byproducts .

What challenges arise in optimizing enantioselective synthesis of this compound?

Advanced
Spirocyclic systems often exhibit axial chirality, requiring chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction. Key challenges include:

  • Ring strain : Fluorine substitution may increase torsional strain, complicating cyclization.
  • Racemization : Basic conditions during hydrochloride salt formation can degrade enantiomeric excess. Solutions include low-temperature workups and chiral HPLC purification .

How does this compound interact with biological targets at the molecular level?

Advanced
Mechanistic studies suggest the spirocyclic framework mimics natural substrates (e.g., pipecolic acid), enabling competitive inhibition of enzymes like prolyl hydroxylase. Fluorine atoms stabilize ligand-target complexes via halogen bonding, as shown in crystallographic studies of related compounds .

What are the solubility and stability considerations for this compound in aqueous vs. organic media?

Q. Basic

  • Solubility : Hydrochloride salt improves aqueous solubility (10–20 mg/mL in water), while the free base is more soluble in DMSO or ethanol.
  • Stability : Store at −20°C under inert atmosphere to prevent hydrolysis of the oxa ring. Degradation is monitored via TLC or UPLC .

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